molecular formula C26H37ClN2O4 B13434984 (S)-(-)-Norverapamil Hydrochloride

(S)-(-)-Norverapamil Hydrochloride

Cat. No.: B13434984
M. Wt: 477.0 g/mol
InChI Key: OEAFTRIDBHSJDC-SNYZSRNZSA-N
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Description

Contextualization within Verapamil (B1683045) Analog Chemistry for Research

The study of verapamil and its analogs, including (S)-(-)-Norverapamil, is a cornerstone of research into calcium channel function and drug metabolism. Verapamil itself is a racemic mixture of R- and S-enantiomers, with the S-enantiomer being more rapidly cleared. pharmgkb.org The metabolism of verapamil is complex, involving N-dealkylation, N-demethylation, and O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes. pharmgkb.org

(S)-(-)-Norverapamil is formed through the N-demethylation of the S-enantiomer of verapamil. mdpi.com This metabolic pathway is of significant interest to researchers as it highlights the stereoselective nature of drug metabolism. The enzymes primarily responsible for the formation of norverapamil (B1221204) are CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgnih.gov While CYP3A5 metabolizes R- and S-verapamil to their respective norverapamil enantiomers at similar rates, CYP3A4 exhibits a preference for the S-enantiomer. pharmgkb.org

The exploration of verapamil analogs with restricted molecular flexibility has provided valuable insights into the active conformations of the parent drug. nih.govnih.govsci-hub.ru These studies, by constraining the rotational freedom of the molecule, have helped to dissect the structural requirements for calcium channel antagonism. nih.gov This body of research underscores the importance of seemingly minor structural modifications, such as the demethylation that produces norverapamil, in altering the pharmacological profile of a compound.

The following table summarizes the key enzymes involved in the metabolism of verapamil to norverapamil:

Enzyme Role in Norverapamil Formation Stereoselectivity
CYP3A4 Major enzyme in N-demethylation Preferentially metabolizes S-verapamil
CYP3A5 Involved in N-demethylation Metabolizes R- and S-verapamil equally
CYP2C8 Contributes to N-demethylation Involved in the metabolism of both enantiomers

Historical Trajectory and Significance as a Research Probe

The journey of (S)-(-)-Norverapamil hydrochloride from a mere metabolite to a critical research tool is intertwined with the growing understanding of drug metabolism and transport. Initially, the focus was on the pharmacological activity of norverapamil, which was found to possess about 20% of the vasodilating activity of verapamil. mdpi.com However, its significance expanded dramatically with the discovery of its potent interactions with cytochrome P450 enzymes and the efflux transporter P-glycoprotein (P-gp). nih.govariel.ac.il

Research has demonstrated that both verapamil and its metabolites, including norverapamil, are mechanism-based inhibitors of CYP3A4. mdpi.comnih.gov This means they are not only substrates for the enzyme but also inactivate it over time. The inactivation potency follows the order: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil. nih.gov This finding has profound implications for predicting drug-drug interactions, as co-administration of verapamil can significantly alter the metabolism of other drugs that are substrates for CYP3A4. mdpi.com

Furthermore, norverapamil has been identified as an inhibitor of P-glycoprotein, a key transporter involved in multidrug resistance in cancer cells and in limiting the absorption of various drugs. ariel.ac.ilnih.govtg.org.au This has made norverapamil a valuable probe for studying P-gp function and for investigating strategies to overcome multidrug resistance. ariel.ac.il Studies have shown that norverapamil can reverse P-gp-mediated drug transport, highlighting its potential in sensitizing resistant cells to chemotherapy. ariel.ac.il

The stereoselective properties of norverapamil have also been a critical aspect of its use in research. nih.govnih.gov Studies have consistently shown that the S-enantiomers of both verapamil and norverapamil are more potent inhibitors of CYP3A activity than their corresponding R-enantiomers. nih.gov This stereoselectivity is crucial for developing accurate pharmacokinetic models that can predict the complex in vivo behavior of these compounds. nih.gov

The development of sophisticated analytical techniques, such as capillary electrophoresis-electrochemiluminescence, has enabled the simultaneous determination of verapamil and norverapamil in biological samples, facilitating detailed pharmacokinetic studies. oup.comresearchgate.net These studies have provided a wealth of data on the absorption, distribution, metabolism, and excretion of these compounds, further solidifying the role of this compound as a vital research probe.

The table below presents a summary of the inhibitory effects of verapamil enantiomers and norverapamil on CYP3A4:

Compound K_I (μM) k_inact (min⁻¹) Inactivation Potency (k_inact / K_I)
R-Verapamil 6.46 0.39 R-Verapamil < R-Norverapamil
S-Verapamil 2.97 0.64 S-Verapamil < S-Norverapamil
(+/-)-Norverapamil 5.89 1.12 -
S-Norverapamil - - Highest Potency
R-Norverapamil - - Lower Potency than S-Norverapamil

Data derived from studies on cDNA-expressed CYP3A4 (+b5). nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H37ClN2O4

Molecular Weight

477.0 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m0./s1

InChI Key

OEAFTRIDBHSJDC-SNYZSRNZSA-N

Isomeric SMILES

CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for S Norverapamil Hydrochloride

Stereoselective and Enantioselective Synthetic Routes

The synthesis of a single enantiomer of a chiral drug like (S)-(-)-Norverapamil is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govnih.gov Stereoselective and enantioselective methods are therefore paramount in its production.

Asymmetric Catalysis Approaches

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. youtube.comnih.gov This approach offers an efficient and atom-economical route to chiral molecules. In the context of (S)-(-)-Norverapamil synthesis, asymmetric catalysis can be employed to establish the chiral center with the desired (S)-configuration.

Key strategies in asymmetric catalysis that could be applicable to the synthesis of (S)-(-)-Norverapamil include:

Asymmetric Hydrogenation: This technique can be used to reduce a prochiral ketone or imine precursor, establishing the stereocenter. Chiral metal complexes, often containing rhodium or ruthenium with chiral phosphine (B1218219) ligands, are commonly used catalysts. nih.gov

Asymmetric Alkylation: The enantioselective alkylation of a nucleophilic precursor can also be a viable route. This can be achieved using chiral phase-transfer catalysts or chiral auxiliary-based methods.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. youtube.comyoutube.com Chiral amines, such as proline and its derivatives, can catalyze aldol (B89426) or Mannich-type reactions to create the chiral center found in Norverapamil (B1221204). youtube.comyoutube.com

The development of these catalytic systems aims to achieve high enantiomeric excess (ee), ensuring the final product is predominantly the desired (S)-enantiomer.

Chiral Resolution Techniques

Chiral resolution is a classical yet widely practiced method for separating enantiomers from a racemic mixture. wikipedia.org For Norverapamil, this involves synthesizing the racemic compound and then separating the (S)- and (R)-enantiomers.

Common chiral resolution techniques include:

Diastereomeric Salt Formation: This is the most prevalent method for resolving racemic amines like Norverapamil. wikipedia.org The racemic mixture is treated with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the desired enantiomer is recovered by treating the salt with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govmdpi.com Various CSPs, such as those based on cellulose, amylose, or cyclodextrins, can be used to achieve baseline separation of (S)- and (R)-Norverapamil. nih.govmdpi.comnih.gov The choice of CSP and mobile phase is critical for optimizing the separation. nih.gov

Technique Description Advantages Disadvantages
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form separable diastereomeric salts. wikipedia.orgCost-effective for large-scale separation.Can be time-consuming, relies on trial-and-error for resolving agent selection. wikipedia.org
Chiral Chromatography Separation of enantiomers using a chiral stationary phase (CSP). nih.govmdpi.comHigh separation efficiency, applicable to a wide range of compounds.Can be expensive for large-scale production, requires specialized equipment.

Total Synthesis Strategies

The total synthesis of (S)-(-)-Norverapamil Hydrochloride involves the construction of the molecule from simpler, achiral starting materials, with the introduction of chirality at a key step. A common synthetic route involves the N-demethylation of verapamil (B1683045). google.comgoogle.com

A general synthetic approach can be outlined as follows:

Synthesis of the Key Intermediate: A crucial step involves the synthesis of the core structure containing the nitrile group and the phenyl rings.

Introduction of the Side Chain: The amino side chain is then introduced.

Chiral Induction or Resolution: Asymmetric synthesis or chiral resolution is employed to obtain the (S)-enantiomer. acs.orgrsc.org

Final Salt Formation: The purified (S)-(-)-Norverapamil free base is then converted to the hydrochloride salt.

A patented method describes the synthesis of Norverapamil from Verapamil using 1-chloroethyl chloroformate in an aprotic solvent, followed by removal of the methyl group to yield Norverapamil. google.comgoogle.com This method is noted for its high conversion rate and simple steps. google.com

Optimization of Synthetic Yield and Efficiency for Research Scale Production

For research purposes, optimizing the synthesis of this compound is crucial for obtaining sufficient quantities for biological and pharmacological studies.

Key areas for optimization include:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and solvent can significantly impact the yield and purity of the product. For instance, in the N-demethylation of verapamil, the reaction temperature is controlled between 10-80 °C. google.comgoogle.com

Reagent Selection: The choice of reagents can affect the efficiency and cost-effectiveness of the synthesis. The molar ratio of reactants, such as verapamil to 1-chloroethyl chloroformate, is a critical parameter to optimize. google.comgoogle.com

Purification Methods: Efficient purification techniques are necessary to isolate the desired product with high purity. Column chromatography and recrystallization are commonly employed. researchgate.net The use of high-performance liquid chromatography (HPLC) is essential for verifying the purity and enantiomeric excess of the final compound. researchgate.netcore.ac.uk

Parameter Optimization Strategy Impact
Reaction Temperature Systematic variation to find the optimal temperature for each step.Affects reaction rate and selectivity.
Solvent Screening of different solvents to improve solubility and reaction kinetics.Can influence reaction pathways and yields.
Molar Ratios Titration of reagent ratios to maximize conversion of the limiting reagent.Minimizes waste and improves atom economy.
Purification Development of efficient chromatography and recrystallization protocols.Ensures high purity of the final product.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of pharmaceuticals like (S)-(-)-Norverapamil is becoming increasingly important to minimize environmental impact. mdpi.comnih.gov

The twelve principles of green chemistry provide a framework for designing more sustainable synthetic processes. nih.gov Key considerations for the synthesis of (S)-(-)-Norverapamil include:

Waste Prevention: Designing synthetic routes that generate minimal waste. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. jddhs.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. jddhs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jddhs.com

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. nih.gov Biocatalysis, using enzymes, can also offer a green alternative to traditional chemical methods. researchgate.net

Designing for Degradation: Designing the final product to break down into innocuous substances after use. nih.gov

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Preclinical Pharmacological Characterization of S Norverapamil Hydrochloride

In Vitro Pharmacological Profiling in Cellular Systems

(S)-(-)-Norverapamil hydrochloride exhibits a distinct pharmacological profile in various cellular systems. Primarily, it functions as an L-type calcium channel blocker, a characteristic it shares with its parent compound, verapamil (B1683045). medchemexpress.comwikipedia.org This action involves the inhibition of calcium ion influx through L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells. wikipedia.org The modulation of these channels leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a decrease in myocardial contractility. wikipedia.org

In addition to its effects on calcium channels, (S)-(-)-Norverapamil is also recognized as a functional inhibitor of P-glycoprotein (P-gp). medchemexpress.com P-gp is a transmembrane efflux pump that plays a crucial role in the disposition of many drugs. By inhibiting P-gp, (S)-(-)-Norverapamil can alter the pharmacokinetics of co-administered drugs that are substrates of this transporter.

Furthermore, studies have revealed an interesting activity of norverapamil (B1221204) in the context of infectious diseases. It has been shown to be as effective as verapamil in inhibiting macrophage-induced tolerance of Mycobacterium tuberculosis to several anti-tubercular drugs, including isoniazid (B1672263) and rifampicin. medchemexpress.comnih.gov This effect is attributed to the inhibition of bacterial efflux pumps, such as Rv1258c and MmpS5L5, which are responsible for extruding drugs from the bacterial cell. nih.govpnas.orgnih.gov Notably, (S)-(-)-Norverapamil demonstrates this activity with significantly reduced calcium channel blocking effects compared to verapamil, suggesting a potential therapeutic advantage in this context. nih.govnih.gov

Receptor Binding Studies and Ligand-Target Interactions

The interaction of this compound with various receptors has been investigated to understand its broader pharmacological effects. While its primary target is the L-type calcium channel, studies have also explored its binding to other receptors.

Radioligand binding assays have demonstrated that racemic norverapamil interacts with beta-adrenergic receptors. Specifically, it has been shown to have a higher affinity for the beta-2 adrenergic receptor compared to verapamil, diltiazem (B1670644), and nifedipine. ahajournals.org In these studies, verapamil acted as a competitive antagonist at the beta-receptor. ahajournals.org It is important to note that this data is for the racemic mixture, and specific binding affinities for the (S)-(-)-enantiomer are not detailed in the available literature. Verapamil has also been shown to competitively inhibit binding to alpha-1 adrenergic and muscarinic receptors. nih.gov

CompoundReceptorKi (μM)Reference
(±)-NorverapamilBeta-2 Adrenergic Receptor4.2 ± 0.8 ahajournals.org
VerapamilBeta-2 Adrenergic Receptor32 ± 4 ahajournals.org
VerapamilAlpha-1 Adrenergic Receptor0.6 nih.gov
VerapamilMuscarinic Receptor7 nih.gov

Enzymatic Activity Modulation

This compound is a significant modulator of enzymatic activity, particularly within the cytochrome P450 (CYP) system. It is both a substrate and a mechanism-based inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs. medchemexpress.comnih.govmdpi.com

Mechanism-based inhibition involves the metabolic activation of the inhibitor by the enzyme to a reactive species that then covalently binds to and inactivates the enzyme. Studies have shown that the inactivation potency of the verapamil enantiomers and their metabolites follows the order: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil. nih.gov This indicates that (S)-(-)-Norverapamil is the most potent inactivator of CYP3A4 among these related compounds. The inactivation of CYP3A4 by norverapamil is due to the formation of a metabolic intermediate complex. nih.gov

Besides CYP3A4, norverapamil enantiomers are also metabolized to a lesser extent by other CYP isoforms, including CYP3A5 and CYP2C8. nih.gov Racemic norverapamil has been shown to exhibit time-dependent inhibition of CYP3A5, although to a much lesser extent than its inhibition of CYP3A4. nih.gov

CompoundEnzymeInhibition ParameterValueReference
(±)-NorverapamilCYP3A4KI5.89 μM nih.gov
(±)-NorverapamilCYP3A4kinact1.12 min-1 nih.gov
S-VerapamilCYP3A4KI2.97 μM nih.gov
S-VerapamilCYP3A4kinact0.64 min-1 nih.gov
R-VerapamilCYP3A4KI6.46 μM nih.gov
R-VerapamilCYP3A4kinact0.39 min-1 nih.gov
(±)-NorverapamilCYP3A5KI4.53 μM nih.gov
(±)-NorverapamilCYP3A5kinact0.07 min-1 nih.gov

Electrophysiological Assessment in Isolated Tissue Preparations

The electrophysiological properties of this compound are central to its pharmacological effects on the heart. As a calcium channel blocker, it exerts negative inotropic (reduced contractility), chronotropic (reduced heart rate), and dromotropic (reduced conduction velocity) effects. wikipedia.orgnih.gov

Studies on isolated rabbit hearts have shown that racemic norverapamil has significant electrophysiological effects on the atrioventricular (AV) node. nih.gov At a concentration of 100 ng/ml, it produced effects that were qualitatively similar and equivalent to 20-50% of those observed with verapamil at 10 ng/ml. nih.gov These effects included the prolongation of anterograde and retrograde AV nodal block cycle lengths, as well as AV nodal conduction times and refractory periods. nih.gov Racemic norverapamil was also found to significantly prolong ventricular refractoriness, an effect not observed with verapamil or its other metabolites in the same study. nih.gov It is generally accepted that the S-enantiomers of both verapamil and norverapamil possess greater cardiac activity than their corresponding R-enantiomers. nih.gov

Comparative Preclinical Pharmacology with Related Compounds

The preclinical pharmacological profile of this compound is often compared with its R-(+)-enantiomer and its parent compound, verapamil, to understand the stereoselectivity of its actions.

A consistent finding across studies is that the S-enantiomers of both verapamil and norverapamil are pharmacologically more potent than their R-enantiomer counterparts. nih.gov This stereoselectivity is evident in their negative inotropic, chronotropic, and dromotropic activities. nih.gov

In terms of enzymatic inhibition, as mentioned earlier, S-norverapamil is a more potent mechanism-based inhibitor of CYP3A4 than R-norverapamil and both enantiomers of verapamil. nih.gov This has implications for potential drug-drug interactions.

Regarding its activity on Mycobacterium tuberculosis efflux pumps, (S)-(-)-Norverapamil and the R-enantiomer of verapamil, which have reduced calcium channel blocking activity, were found to be similarly effective as racemic verapamil in inhibiting macrophage-induced drug tolerance. nih.gov This suggests that the efflux pump inhibitory activity is largely independent of the calcium channel blocking properties.

Mechanistic Investigations of S Norverapamil Hydrochloride Action

Elucidation of Specific Cellular Targets

The biological effects of (S)-(-)-Norverapamil Hydrochloride are a direct consequence of its interaction with specific proteins within the cell, primarily ion channels and receptors located in the plasma membrane. wikipedia.orgnih.gov

The principal mechanism of action for norverapamil (B1221204) is the blockade of L-type voltage-gated calcium channels. wikipedia.orgmedchemexpress.comtargetmol.com These channels are critical for regulating calcium influx into cells, a process fundamental to many physiological functions. nih.govnih.gov

(S)-(-)-Norverapamil inhibits the flow of calcium ions through L-type calcium channels located in cardiac muscle and the smooth muscle of blood vessels. wikipedia.org This inhibition leads to a reduction in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and relaxation of vascular smooth muscle, resulting in vasodilation. wikipedia.org The compound's ability to slow atrioventricular (AV) conduction is also a key aspect of its action, contributing to its effects on heart rhythm. wikipedia.org While the primary target is the L-type calcium channel, phenylalkylamines like verapamil (B1683045) and its metabolites can also exhibit some promiscuity, potentially affecting other ion channels, such as certain voltage-gated potassium channels, although this is not their main mechanism of action. nih.gov

Beyond its effects on ion channels, norverapamil also demonstrates notable interaction with specific receptor subtypes. Research has identified its activity at beta-adrenergic receptors. nih.gov

Radioligand binding studies have shown that norverapamil interacts with beta-adrenergic receptors, acting as a competitive antagonist. nih.gov Notably, it displays a higher affinity for the beta2-adrenergic receptor found on human lymphocytes than its parent compound, verapamil, or other calcium channel blockers like diltiazem (B1670644) and nifedipine. nih.gov This interaction can influence cellular signaling pathways that are typically modulated by catecholamines.

CompoundReceptor TargetBinding Affinity (Ki)
NorverapamilLymphocyte beta2-adrenergic receptor4.2 ± 0.8 µM nih.gov
VerapamilLymphocyte beta2-adrenergic receptor32 ± 4 µM nih.gov

This table presents the inhibitory constant (Ki) of Norverapamil and its parent compound Verapamil for the beta2-adrenergic receptor, indicating Norverapamil's higher affinity.

By blocking calcium influx and interacting with receptors, (S)-(-)-Norverapamil perturbs several intracellular signaling pathways. Calcium is a universal second messenger, and its controlled entry into the cell is a critical step in activating a multitude of cellular processes, including gene expression, proliferation, and cell death. medchemexpress.comnih.gov

The inhibition of L-type calcium channels directly disrupts the Ca2+ signaling network. nih.gov This disruption can impair processes that are heavily dependent on calcium influx, such as the activation and function of T-lymphocytes. nih.gov Furthermore, its antagonist activity at beta-adrenergic receptors suggests an interference with the adenylate cyclase signaling cascade, a pathway crucial for the cellular response to hormones and neurotransmitters. nih.gov Long-term administration of verapamil has been shown to increase isoproterenol-stimulated adenylate cyclase activity in lymphocytes, which may be an indirect effect of its beta-receptor blockade or a reduction in plasma catecholamine levels. nih.gov

Molecular Interactions and Binding Kinetics

(S)-(-)-Norverapamil is the product of the N-demethylation of verapamil, a metabolic process primarily carried out by the CYP3A4 enzyme in the liver. wikipedia.org A significant aspect of its molecular interaction profile is its engagement with P-glycoprotein (P-gp). medchemexpress.comtargetmol.com Norverapamil acts as both a substrate and an inhibitor of this membrane transporter, which can have significant implications for drug-drug interactions. wikipedia.org

The binding kinetics of norverapamil are stereoselective. Studies using isolated perfused rat livers have demonstrated that the hepatic availability of the S-enantiomer is significantly higher than that of the R-enantiomer. nih.gov This difference is largely attributed to stereoselective protein binding. nih.gov

Enantiomer (in IPRL model)Hepatic Availability (F)Unbound Fraction Ratio (R:S)
S-Norverapamil0.24 ± 0.04 nih.gov1
R-Norverapamil0.10 ± 0.02 nih.gov2.6 ± 0.2 nih.gov

This table summarizes the enantioselective kinetics of Norverapamil in an isolated perfused rat liver (IPRL) model. It highlights the higher hepatic availability of the S-enantiomer and the higher unbound fraction of the R-enantiomer.

Allosteric Modulation Mechanisms

The interaction of (S)-(-)-Norverapamil with L-type calcium channels is best described by an allosteric modulation mechanism. nih.gov Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's function. nih.govwikipedia.org

As a phenylalkylamine, norverapamil binds with high affinity to the open and inactivated states of the L-type calcium channel. nih.gov This binding is not a simple physical blockage of the ion pore. Instead, it interferes with the voltage-dependent transitions between the channel's resting, open, and inactivated conformations. nih.gov This "modulated receptor model" is a hallmark of allosteric modulation, where the drug stabilizes certain conformational states of the channel, thereby inhibiting its normal function. nih.govnih.gov

Mechanisms of Stereoselectivity in Biological Action

A defining feature of norverapamil is the pronounced stereoselectivity of its biological actions. The (S)-enantiomer exhibits significantly greater pharmacological activity compared to the (R)-enantiomer. nih.gov

The S-enantiomers of both verapamil and its metabolite norverapamil possess greater negative inotropic, chronotropic, and dromotropic (slowing of AV conduction) effects. nih.gov For the parent compound verapamil, the S-enantiomer is reported to be approximately 20 times more potent than the R-enantiomer in prolonging the PR interval of the electrocardiogram, a measure of its effect on AV conduction.

This stereoselectivity arises from a combination of factors. Firstly, there is an intrinsic difference in the potency of the enantiomers at the target site. Secondly, pharmacokinetic factors play a crucial role. As noted previously, the hepatic availability of (S)-norverapamil is higher than that of (R)-norverapamil, largely due to stereoselective protein binding and potentially different rates of metabolism. nih.gov The higher unbound fraction of the R-enantiomer suggests it is more readily available for elimination, leading to lower systemic exposure compared to the S-enantiomer. nih.gov Therefore, the enhanced biological action of (S)-(-)-Norverapamil is a result of both its greater intrinsic activity and its favorable pharmacokinetic profile compared to its (R)-(+)- counterpart.

Structure Activity Relationship Sar Studies of S Norverapamil Hydrochloride Analogs

Identification of Key Pharmacophoric Elements

The biological activity of (S)-(-)-Norverapamil Hydrochloride and its analogs is intrinsically linked to specific structural features, known as pharmacophoric elements. These elements are the essential molecular fragments that interact with the biological target, in this case, primarily L-type calcium channels and P-glycoprotein (P-gp).

Research has identified several key components crucial for the activity of verapamil-like compounds:

The two aromatic rings: The presence of two phenyl rings, specifically the 3,4-dimethoxyphenyl moieties, is a recurring feature. These rings are believed to engage in hydrophobic and van der Waals interactions within the binding pocket of the target protein.

The basic nitrogen atom: The tertiary amine in the central chain is typically protonated at physiological pH, forming a cationic head that is critical for electrostatic interactions with anionic residues in the binding site.

The quaternary carbon center: The stereochemistry and the nature of the substituents around the chiral carbon atom significantly influence the compound's activity and selectivity.

Impact of Structural Modifications on Biological Activity

Systematic modifications of the this compound scaffold have provided valuable insights into its SAR. Alterations at different positions of the molecule can lead to significant changes in biological activity, including potency, selectivity, and the ability to reverse multidrug resistance.

A study on verapamil (B1683045) analogs demonstrated that certain modifications could enhance the reversal of multidrug resistance while having a lower calcium antagonist effect. nih.gov For instance, the methoxy (B1213986) groups on the phenyl rings were found to prevent cytotoxicity when the analogs were used alone. nih.gov

Modification Impact on Biological Activity
Alteration of substituents on the phenyl ringsCan modulate binding affinity and selectivity.
Modification of the alkyl chain lengthAffects the distance between the aromatic rings and the basic nitrogen, influencing optimal interaction with the receptor.
Replacement of the nitrile groupCan lead to changes in potency and the type of interaction with the target.
Introduction of different groups at the chiral centerSignificantly impacts stereoselectivity and overall activity.

Stereochemical Influence on Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of Norverapamil (B1221204). The molecule possesses a chiral center, leading to the existence of two enantiomers: (S)-(-)-Norverapamil and (R)-(+)-Norverapamil. It has been consistently observed that the (S)-enantiomer exhibits greater pharmacological activity compared to the (R)-enantiomer. nih.gov

This stereoselectivity is a direct consequence of the three-dimensional arrangement of the atoms, which dictates how the molecule fits into the chiral binding site of its target protein. The (S)-enantiomer is thought to adopt a conformation that allows for a more favorable interaction with the receptor, leading to a stronger binding affinity and, consequently, higher potency.

The differential activity of the enantiomers underscores the importance of stereochemically pure compounds in therapeutic applications to maximize desired effects and minimize potential off-target activities.

Computational Chemistry Approaches to SAR Modeling

In recent years, computational chemistry has emerged as a powerful tool for elucidating and predicting the SAR of drug candidates. numberanalytics.commdpi.com These methods, which include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide a theoretical framework to understand the complex interplay between molecular structure and biological function. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can identify the key structural features that govern the activity of (S)-(-)-Norverapamil analogs.

Molecular docking simulations, on the other hand, predict the preferred orientation of a ligand when bound to a receptor. This allows for a detailed visualization of the binding mode of (S)-(-)-Norverapamil and its analogs at the molecular level, highlighting crucial interactions with amino acid residues in the binding pocket. These computational approaches can guide the rational design of more potent and selective analogs. researchgate.net

Design and Synthesis of Novel this compound Derivatives for SAR Exploration

The insights gained from SAR studies, both experimental and computational, fuel the design and synthesis of novel derivatives of this compound. rsc.orgnih.gov The goal of these synthetic efforts is to systematically probe the SAR and to develop new compounds with improved therapeutic profiles.

Advanced Analytical Methodologies for S Norverapamil Hydrochloride Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in determining the purity and concentration of (S)-(-)-Norverapamil hydrochloride in various samples. core.ac.uknih.gov

Researchers have developed numerous HPLC methods for the simultaneous quantification of verapamil (B1683045) and its metabolite, norverapamil (B1221204). nih.gov These methods are crucial for pharmacokinetic studies and understanding the metabolic profile of the parent drug. A common approach involves reversed-phase HPLC, often utilizing a C18 or C8 analytical column. nih.govmdpi.com The mobile phase composition is a critical parameter, with mixtures of acetonitrile (B52724) and aqueous buffers, such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate (B84403), being frequently employed. core.ac.uknih.gov Gradient elution is sometimes used to achieve better separation of multiple analytes within a shorter time frame. nih.gov

For instance, one method achieved the separation of eight different analytes, including norverapamil, on a LUNA C8 column with a gradient of 5 mM ammonium acetate and acetonitrile. nih.gov Another study reported a simple, rapid, and precise HPLC method for verapamil analysis in human plasma, which is also applicable to its metabolite, norverapamil. core.ac.uk This method used a Lichrospher 60 RP-select B column with an isocratic mobile phase of acetonitrile and potassium dihydrogen phosphate buffer at a pH of 2.5. core.ac.uk

The purity of this compound can also be assessed using these techniques, with some commercially available standards specifying a purity of ≥98% or ≥99% as determined by HPLC. sigmaaldrich.comscbt.com The detection is typically performed using UV detectors at specific wavelengths, such as 200 nm. core.ac.uk

Table 1: Chromatographic Conditions for Norverapamil Analysis

ParameterMethod 1 nih.govMethod 2 core.ac.uk
Column LUNA C8 (150x2 mm I.D., 5 µm)Lichrospher 60 RP-select B (250 mm x 4 mm I.D., 5µm)
Mobile Phase 5 mM ammonium acetate-acetonitrile (gradient)40% acetonitrile and 0.025 mol/L KH2PO4 (pH 2.5)
Detection Mass Spectrometry (selected-ion monitoring)UV at 200 nm
Internal Standard [2H3]norverapamilDiltiazem (B1670644)
Application Quantification in plasma and intestinal perfusateQuantification in human plasma

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key among these methods.

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides valuable information about the molecular weight and fragmentation pattern of the compound. nih.govnih.gov The molecular weight of norverapamil hydrochloride is 477.04 g/mol , corresponding to the molecular formula C26H36N2O4•HCl. scbt.com In one study, the mass spectrum of verapamil displayed a molecular ion at m/z 454, while its impurities showed different molecular ions, aiding in their identification. nih.gov

Two-dimensional NMR (2D-NMR) spectroscopy is a powerful tool for determining the precise chemical structure of molecules like norverapamil. nih.gov Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can reveal connectivity between different atoms within the molecule, confirming its structure. nih.gov

Infrared (IR) spectroscopy can also be used to identify functional groups present in the molecule. While specific IR data for this compound is not detailed in the provided results, the IR spectrum of the parent compound, verapamil hydrochloride, shows characteristic peaks at 1510, 1253, 1026, 1232, 1145, and 1587 cm-1. mdpi.com

Application as a Calibrator or Control in Bioanalytical Assays

In the context of bioanalytical assays, this compound often serves as a crucial component, either as a calibrator or a control. Its use ensures the accuracy and reliability of methods developed to quantify verapamil and its metabolites in biological matrices such as plasma and tissue samples. core.ac.uknih.gov

When developing a quantitative assay, a calibration curve is constructed using known concentrations of the analyte. This compound can be used to prepare these standard solutions. For instance, calibration curves for verapamil analysis have been shown to be linear in the range of 10–500 ng/mL. core.ac.uk

Furthermore, isotopically labeled analogues, such as [2H3]norverapamil, are often employed as internal standards in LC-MS assays. nih.gov The use of an internal standard helps to correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification. The selection of a suitable internal standard is critical; it should have similar chemical properties and chromatographic behavior to the analyte but a different mass-to-charge ratio. nih.gov

Development of High-Throughput Analytical Platforms for Research

The need to analyze a large number of samples in pharmacokinetic and metabolic studies has driven the development of high-throughput analytical platforms. These platforms aim to increase the speed and efficiency of analysis without compromising data quality.

One approach to enhance throughput is the use of core-shell column technology in HPLC. researchgate.net Core-shell particles allow for higher efficiency and shorter analysis times compared to traditional fully porous particles. researchgate.net An effective HPLC method using a core-shell isopropyl carbamate (B1207046) cyclofructan 6, LarihcShell-P, (LSP) Chiral Stationary Phase (CSP) was established to improve the throughput of the simultaneous analysis of S- and R-verapamil and their metabolites, S- and R-norverapamil. researchgate.net

Automation also plays a significant role in high-throughput analysis. Automated solid-phase extraction (SPE) systems can be used for sample preparation, significantly reducing manual labor and improving reproducibility. nih.gov The combination of automated SPE with rapid LC-MS/MS analysis allows for the processing of a large number of samples in a short period. A method utilizing end-capped CN- and C2 solid-phase extraction cartridges for automated extraction from plasma and intestinal perfusate has been successfully developed and applied. nih.gov

The development of such high-throughput methods is essential for efficient drug metabolism and pharmacokinetic (DMPK) studies, enabling researchers to quickly assess the metabolic fate of new chemical entities.

Applications of S Norverapamil Hydrochloride As a Research Tool

Utilization in Drug Discovery and Development Research

(S)-(-)-Norverapamil hydrochloride plays a significant role in drug discovery and development, primarily as a reference compound and a tool for studying drug metabolism and transport. Its well-characterized interactions with drug-metabolizing enzymes and transporters are crucial for building predictive models.

Detailed Research Findings:

Researchers have utilized this compound in the development of physiologically based pharmacokinetic (PBPK) models. mdpi.comresearchgate.netnih.govnih.gov These models are essential for predicting how a new drug candidate will be absorbed, distributed, metabolized, and excreted (ADME) in the human body. By incorporating data on the enantioselective metabolism of verapamil (B1683045) to (S)-(-)-Norverapamil by enzymes like CYP3A4, these models can more accurately simulate drug-drug interactions (DDIs). mdpi.comresearchgate.netnih.govnih.gov

For instance, a mechanistic PBPK model was developed to investigate and predict DDIs with verapamil, representing the R- and S-enantiomers of both verapamil and norverapamil (B1221204) individually. mdpi.comresearchgate.net This model incorporated enantioselective metabolism by CYP3A4 and non-stereospecific transport by P-glycoprotein (P-gp). mdpi.comresearchgate.net Such models are critical in pre-clinical and clinical development to anticipate and mitigate potential adverse effects when new drugs are co-administered with other medications. The FDA recommends verapamil for DDI studies as a moderate clinical CYP3A4 index inhibitor and a clinical P-gp inhibitor, highlighting the importance of its metabolites like (S)-(-)-Norverapamil in this context. mdpi.comnih.govnih.govdntb.gov.ua

Furthermore, (S)-(-)-Norverapamil has been investigated for its potential to overcome multidrug resistance (MDR) in cancer cells, a significant hurdle in oncology drug development. nih.gov While verapamil itself is known to inhibit P-gp, a key protein in MDR, research has also explored the activity of its metabolites. nih.gov Studies have shown that both verapamil and norverapamil can inhibit P-gp, suggesting a role for (S)-(-)-Norverapamil in strategies to enhance the efficacy of anti-cancer drugs. medchemexpress.com

Employment in Elucidating Biological Pathways

The specific interactions of this compound with ion channels and transporters allow researchers to dissect and understand complex biological pathways.

Detailed Research Findings:

A primary application of (S)-(-)-Norverapamil is in the study of calcium channel function. scbt.comsigmaaldrich.comsigmaaldrich.compubcompare.aiwikipedia.org As a calcium channel blocker, it helps in elucidating the role of L-type calcium channels in various physiological processes, including cardiovascular function and neurotransmission. medchemexpress.comwikipedia.org

Recent research has also highlighted a novel role for norverapamil in inhibiting bacterial efflux pumps, which are crucial for antibiotic resistance in pathogens like Mycobacterium tuberculosis. nih.govbiorxiv.orgmedchemexpress.com Studies have demonstrated that norverapamil can inhibit the MmpS5/MmpL5 efflux pump in M. tuberculosis, thereby increasing the susceptibility of the bacteria to antitubercular drugs like bedaquiline. nih.govbiorxiv.org This finding is significant as it opens up new avenues for developing adjunctive therapies to combat drug-resistant tuberculosis. nih.govbiorxiv.org The research indicates that norverapamil, including its (S)-enantiomer, has equal potency to verapamil in this regard but with greatly reduced calcium channel activity, making it a potentially safer option for this application. nih.govbiorxiv.orgmedchemexpress.com

The compound's interaction with P-glycoprotein is another key area of research. medchemexpress.com P-gp is not only involved in cancer drug resistance but also plays a crucial role in the absorption and distribution of many drugs and in maintaining the blood-brain barrier. By using (S)-(-)-Norverapamil as a P-gp inhibitor, researchers can investigate the contribution of this transporter to various biological and pathological processes. medchemexpress.com

Use in Pharmacological Screens for Novel Modulators

This compound is employed in pharmacological screens to identify and characterize new molecules that modulate the activity of specific biological targets.

Detailed Research Findings:

In high-throughput screening campaigns, (S)-(-)-Norverapamil can be used as a positive control or a reference compound for assays targeting L-type calcium channels or P-glycoprotein. Its known inhibitory activity provides a benchmark against which the potency and efficacy of novel compounds can be measured.

For example, in screens for new P-gp inhibitors aimed at reversing multidrug resistance, the potency of test compounds is often compared to that of verapamil and its metabolites. nih.gov Similarly, in screens for novel calcium channel blockers, (S)-(-)-Norverapamil can help in validating the assay and in ranking the activity of newly synthesized molecules.

Research has also utilized norverapamil to screen for its effects on drug tolerance in M. tuberculosis. medchemexpress.comcapes.gov.br These studies found that verapamil and norverapamil could reverse tolerance to several antituberculosis drugs, suggesting their utility in screens to identify other compounds with similar mechanisms of action. medchemexpress.comcapes.gov.br

Role in Understanding Stereospecific Drug Interactions

The study of enantiomers is a critical aspect of pharmacology, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. This compound is a prime example of a stereoisomer that is crucial for understanding these differences.

Detailed Research Findings:

Verapamil is administered as a racemic mixture, and its enantiomers, (R)- and (S)-verapamil, exhibit stereoselective pharmacokinetics and pharmacodynamics. nih.govnih.gov The (S)-enantiomer of verapamil is known to be more potent in its calcium channel blocking activity than the (R)-enantiomer. nih.govnih.gov

Emerging Research Frontiers and Future Directions for S Norverapamil Hydrochloride Studies

Integration with Systems Biology Approaches

The study of (S)-(-)-Norverapamil Hydrochloride is poised to benefit significantly from its integration with systems biology. This interdisciplinary field combines biological data with computational and mathematical modeling to understand the complex interactions within biological systems as a whole. frontiersin.orgnumberanalytics.comnumberanalytics.com Instead of focusing on a single molecular target, systems biology aims to create a holistic view of how this compound affects intricate cellular networks. nih.gov

By employing multi-omics technologies—such as genomics, proteomics, and metabolomics—researchers can generate vast datasets detailing the cellular response to this compound. ed.ac.uk These datasets can then be integrated and analyzed using computational tools to construct network models of drug action. nih.govmssm.edu This approach can reveal not only the primary targets of the compound but also its off-target effects and the downstream signaling pathways it modulates. mssm.edufrontiersin.org

Systems pharmacology, a sub-discipline of systems biology, is particularly relevant. It seeks to understand drug action from a network perspective, with the goal of anchoring all drug effects within the human interactome. mssm.edu This holistic approach is valuable for predicting therapeutic efficacy and potential adverse events. mssm.edu For a compound like this compound, which is a metabolite of Verapamil (B1683045), a drug with known complex polypharmacology, a systems-level understanding is crucial. mssm.edumdpi.com By analyzing the global changes in a biological system upon treatment, researchers can identify novel therapeutic applications and understand the mechanisms underlying its observed effects. frontiersin.orgnih.gov

Table 1: Systems Biology Approaches for this compound Research

ApproachDescriptionPotential Application for this compound
Multi-omics Analysis Comprehensive analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics) in response to the compound.Identify all molecular changes induced by this compound, revealing its full spectrum of biological activity.
Network Pharmacology Construction of drug-target-disease networks to understand the compound's mechanism of action in a holistic manner. frontiersin.orgElucidate the complex interactions of this compound with various cellular components and pathways.
Computational Modeling Use of mathematical models to simulate and predict the effects of the compound on biological systems. numberanalytics.comPredict the compound's efficacy, potential side effects, and optimal therapeutic strategies.

Advanced Imaging Techniques for Target Engagement Studies

Visualizing the interaction of this compound with its molecular targets within a living system is a significant frontier in its research. Advanced imaging techniques are making it possible to observe and quantify this "target engagement" in real-time and at high resolution. nih.govnoaa.govacs.org These methods provide crucial information about whether the compound reaches its intended target in sufficient concentrations to exert a therapeutic effect. nih.gov

High-content imaging (HCI), which combines automated microscopy with sophisticated image analysis, can be used to assess phenotypic changes in cells treated with this compound. o2hdiscovery.co This target-agnostic approach can reveal the compound's impact on complex cellular processes without prior knowledge of its specific molecular target. o2hdiscovery.co Super-resolution microscopy (SRM) techniques offer even greater detail, allowing researchers to track the dynamics of drug molecules at the subcellular level. nih.govnoaa.gov This can help to visualize the compound's entry into cells, its accumulation in specific organelles, and its interaction with target proteins. nih.gov

For in vivo studies, molecular imaging modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are invaluable. nih.gov By labeling this compound with a suitable imaging probe, researchers can track its biodistribution and target occupancy throughout the body. nih.gov This information is critical for understanding the compound's pharmacokinetics and for establishing a clear relationship between target engagement and therapeutic response.

Table 2: Advanced Imaging Modalities for this compound Studies

Imaging TechniquePrincipleApplication in this compound Research
High-Content Imaging (HCI) Automated microscopy and algorithmic image analysis to quantify cellular phenotypic changes. o2hdiscovery.coScreen for novel biological activities and understand the compound's impact on cellular systems.
Super-Resolution Microscopy (SRM) Optical microscopy techniques that overcome the diffraction limit of light. nih.govnoaa.govVisualize the subcellular localization and dynamics of this compound and its interaction with specific targets.
Positron Emission Tomography (PET) Uses radiolabeled molecules to visualize and measure changes in metabolic processes, and in blood flow, regional chemical composition, and absorption. nih.govQuantify target engagement and biodistribution of this compound in vivo.
Magnetic Resonance Imaging (MRI) Uses a strong magnetic field and radio waves to generate detailed images of the organs and tissues within the body. nih.govProvide anatomical context for target engagement studies and assess the physiological consequences of target modulation.

Potential for Development of Advanced Research Probes

This compound itself can serve as a scaffold for the development of advanced chemical probes. mskcc.orgrsc.org These probes are specifically designed small molecules that can be used to study the function of proteins and other biological molecules in their native environment. mskcc.orgnih.govnih.gov By modifying the structure of this compound, for example, by attaching fluorescent tags or biotin (B1667282) labels, researchers can create powerful tools to investigate its biological targets. mskcc.org

These "mutated chemicals" can be used in a variety of applications, including fluorescence microscopy to visualize target localization, and affinity chromatography to isolate and identify binding partners. mskcc.org The development of such probes is a key aspect of chemical biology, a field that aims to understand biological systems using chemical tools. mskcc.org High-quality chemical probes are essential for validating drug targets and for elucidating the mechanisms of action of new therapeutic agents. nih.govnih.govtandfonline.com

The creation of a chemical toolbox centered around the this compound scaffold could significantly accelerate research into its pharmacology. mskcc.org This would involve synthesizing a series of derivatives with varying properties, such as improved potency, selectivity, or cell permeability. mskcc.org These probes would not only be valuable for basic research but could also serve as starting points for the development of new and improved therapeutic agents. rsc.org

Computational Predictions of Novel Biological Activities

Computational approaches are revolutionizing drug discovery by enabling the rapid and cost-effective prediction of a compound's biological activities. frontiersin.orgpatsnap.com These in silico methods can be applied to this compound to explore its potential therapeutic applications beyond its currently known effects. frontiersin.org By leveraging the vast amount of publicly available biological and chemical data, machine learning and deep learning algorithms can be trained to predict a molecule's properties, including its binding affinity to various targets and its potential for off-target effects. mdpi.comnumberanalytics.com

Techniques like molecular docking and virtual screening can be used to computationally screen large libraries of proteins to identify potential new targets for this compound. patsnap.comnih.gov These methods simulate the binding of the compound to the three-dimensional structure of a protein, providing insights into the potential for interaction. patsnap.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives of this compound based on their chemical structure. nih.gov

These computational predictions can then guide further experimental validation, significantly streamlining the drug discovery process. chemrxiv.org By prioritizing the most promising new applications for this compound, these in silico methods can save valuable time and resources. frontiersin.org

Table 3: Computational Methods for Predicting Novel Activities of this compound

Computational MethodDescriptionPotential Outcome for this compound
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. patsnap.comIdentification of novel protein targets.
Virtual Screening Computationally screens large libraries of compounds against a biological target. nih.govPrioritization of this compound for testing against new disease models.
Machine Learning/Deep Learning Algorithms that learn from data to make predictions. mdpi.comnumberanalytics.comPrediction of a wide range of pharmacological and toxicological properties.
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a molecule to its biological activity. nih.govDesign of new this compound derivatives with enhanced or novel activities.

The Role of this compound in Understanding Chiral Pharmacology

The study of this compound is intrinsically linked to the fundamental concept of chirality in pharmacology. mdpi.comnih.gov Chirality, or the "handedness" of molecules, is a critical factor in drug action, as biological systems like receptors and enzymes are themselves chiral. mdpi.comresearchfloor.org This means that the two enantiomers (mirror-image isomers) of a chiral drug can have markedly different pharmacological and toxicological properties. nih.govrsc.orglongdom.org

(S)-(-)-Norverapamil is the (S)-enantiomer of Norverapamil (B1221204), the major active metabolite of the racemic drug Verapamil. mdpi.comnih.govwikipedia.org Research has shown that the enantiomers of Verapamil and Norverapamil exhibit different potencies and effects. nih.govnih.gov For instance, the (S)-enantiomers of both Verapamil and Norverapamil are generally more active than their (R)-counterparts. nih.govnih.gov

Studying the distinct pharmacological profile of this compound allows for a deeper understanding of the stereoselective interactions that govern the effects of this class of drugs. nih.govnih.gov This knowledge is crucial for the development of safer and more effective medications, as it may be possible to isolate the therapeutically beneficial enantiomer while minimizing the side effects associated with the other. mdpi.comnih.gov The investigation of this compound therefore serves as a valuable case study in the broader field of chiral pharmacology, highlighting the importance of considering stereochemistry in drug design and development. researchfloor.orgrsc.orglongdom.org

Q & A

Q. How is (S)-(-)-Norverapamil Hydrochloride identified and quantified in biological matrices during pharmacokinetic studies?

Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed. For example, validated protocols involve liquid-liquid or solid-phase extraction followed by chromatographic separation using C18 columns and detection via UV (220–280 nm) or mass spectrometry (e.g., [2H7]-labeled internal standards) . Key validation parameters include linearity (1–500 ng/mL), precision (CV <15%), and recovery (>85%) .

Q. What metabolic pathways convert Verapamil to its active metabolite this compound?

The primary pathway is CYP3A4/5-mediated N-demethylation of Verapamil, producing Norverapamil as the major metabolite. This biotransformation occurs extensively in the liver, with Norverapamil accounting for ~6% of excreted drug mass. Enzymatic kinetics studies show nonlinear pharmacokinetics due to CYP3A autoinhibition .

Q. What quality control standards apply to analytical reference materials of this compound?

Pharmacopeial standards (e.g., USP) require ≥99.0% purity, validated via HPLC-UV with reference standards (e.g., USP Verapamil Hydrochloride RS). Impurity profiling includes testing for related compounds like O-dealkylated metabolites (<0.1% threshold) .

Advanced Research Questions

Q. How do researchers address the nonlinear pharmacokinetics observed with this compound in clinical studies?

Nonlinearity arises from CYP3A saturation and mechanism-based inhibition. Methodological strategies include:

  • Population pharmacokinetic modeling to account for CYP3A genetic polymorphisms.
  • Dose-ranging studies with serial plasma sampling (e.g., 0–24 hr post-dose) to characterize AUC and Cmax disparities .
  • In vitro hepatocyte assays to quantify time-dependent CYP3A inhibition .
Parameter Value Source
Terminal half-life9.4 hours
AUC (oral, 9 mg/kg)260 ng·h/mL
Cmax41.6 ng/mL

Q. What experimental approaches validate the dual role of this compound as both a CYP3A substrate and inhibitor?

  • Recombinant CYP3A4/5 assays : Measure metabolite formation (e.g., 6β-hydroxytestosterone) with/without Norverapamil preincubation to assess mechanism-based inhibition .
  • Transwell assays : Evaluate P-glycoprotein (P-gp) efflux inhibition in Caco-2 cells using digoxin as a probe substrate. Norverapamil shows IC50 values comparable to Verapamil (~10 μM) .
  • Clinical DDI studies : Co-administer Norverapamil with CYP3A/P-gp substrates (e.g., cyclosporine) to quantify AUC changes .

Q. How do researchers resolve discrepancies between in vitro and in vivo P-glycoprotein inhibition data for this compound?

Discrepancies often stem from protein binding differences (Norverapamil is 90% plasma-bound in vivo) and tissue-specific P-gp expression . Solutions include:

  • Physiologically based pharmacokinetic (PBPK) modeling to integrate unbound fraction and tissue distribution data .
  • Tandem mass spectrometry imaging to quantify Norverapamil concentrations in P-gp-rich tissues (e.g., blood-brain barrier) .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing metabolite-drug interaction studies involving this compound?

Use non-compartmental analysis (NCA) for AUC and half-life calculations, paired with mixed-effects modeling to account for inter-subject variability. Preclinical studies should adhere to NIH guidelines for sample size justification and replication .

Q. How are isotopic analogs (e.g., [2H7]-Norverapamil Hydrochloride) utilized in tracer studies?

Deuterated analogs serve as internal standards in quantitative MS workflows to correct for matrix effects. They also enable metabolic flux analysis in hepatocyte models to track demethylation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.